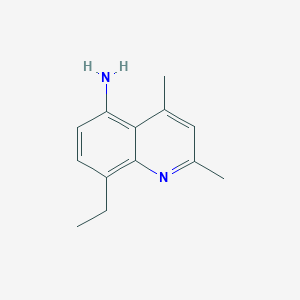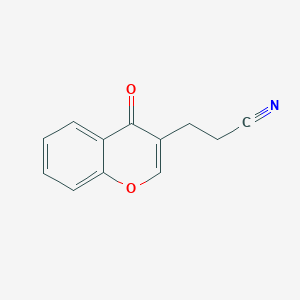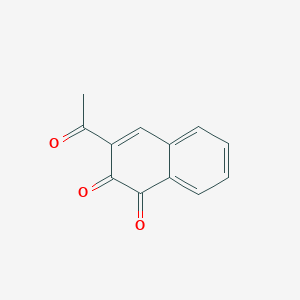![molecular formula C8H8BN3O3 B11899056 (3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)
(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be functionalized to introduce the boronic acid group .
Industrial Production Methods: While specific industrial production methods for (3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid are not widely documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Substitution: The imidazo[1,2-a]pyridine core can undergo substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Major Products:
Oxidation: Boronic esters or boronic anhydrides.
Substitution: Halogenated imidazo[1,2-a]pyridines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and sensors
Mechanism of Action
The mechanism of action of (3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid is largely dependent on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical applications .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but may have different functional groups, such as halogens or alkyl groups.
Boronic acids: Compounds with a boronic acid group attached to various aromatic or heterocyclic cores.
Uniqueness: (3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid is unique due to the combination of the imidazo[1,2-a]pyridine core and the boronic acid group, which imparts distinct chemical reactivity and potential for diverse applications. This dual functionality allows for versatile modifications and interactions in both chemical and biological systems .
Properties
Molecular Formula |
C8H8BN3O3 |
|---|---|
Molecular Weight |
204.98 g/mol |
IUPAC Name |
(3-carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O3/c10-8(13)6-3-11-7-2-1-5(9(14)15)4-12(6)7/h1-4,14-15H,(H2,10,13) |
InChI Key |
PNVYYEIYNSCPKM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C(=NC=C2C(=O)N)C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



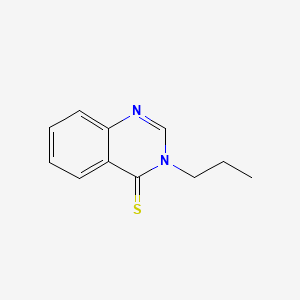
![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)
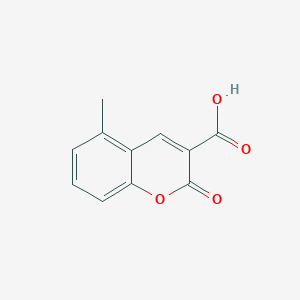

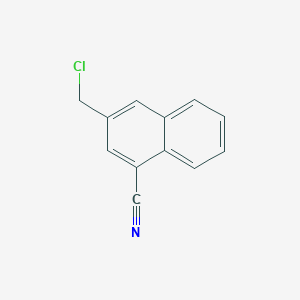

![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)
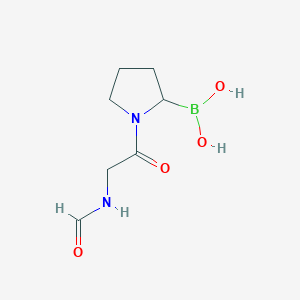
![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
